molecular formula C8H19BrSn B14578544 (5-Bromopentyl)(trimethyl)stannane CAS No. 61222-07-9

(5-Bromopentyl)(trimethyl)stannane

Cat. No.: B14578544
CAS No.: 61222-07-9
M. Wt: 313.85 g/mol
InChI Key: MPGWVNIHVNVGLV-UHFFFAOYSA-N
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Description

(5-Bromopentyl)(trimethyl)stannane is an organotin compound with the molecular formula C8H19BrSn. It is characterized by the presence of a bromopentyl group attached to a trimethylstannane moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopentyl)(trimethyl)stannane typically involves the reaction of 5-bromopentyl chloride with trimethylstannane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the organotin compound. The general reaction scheme is as follows:

5-Bromopentyl chloride+TrimethylstannaneThis compound\text{5-Bromopentyl chloride} + \text{Trimethylstannane} \rightarrow \text{this compound} 5-Bromopentyl chloride+Trimethylstannane→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopentyl)(trimethyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The stannane moiety can be oxidized to form stannic compounds.

    Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium alkoxides or amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new organotin compounds with different functional groups.

    Oxidation: Formation of stannic oxides or hydroxides.

    Reduction: Formation of stannous compounds.

Scientific Research Applications

(5-Bromopentyl)(trimethyl)stannane has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds.

    Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromopentyl)(trimethyl)stannane involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the tin atom can coordinate with various ligands, influencing the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopentyl)trimethylammonium bromide
  • (5-Bromopentyl)trimethylsilane
  • (5-Bromopentyl)trimethylgermane

Uniqueness

(5-Bromopentyl)(trimethyl)stannane is unique due to the presence of the tin atom, which imparts distinct chemical properties such as higher reactivity and the ability to form stable complexes with various ligands. This makes it a valuable compound in both academic research and industrial applications.

Properties

CAS No.

61222-07-9

Molecular Formula

C8H19BrSn

Molecular Weight

313.85 g/mol

IUPAC Name

5-bromopentyl(trimethyl)stannane

InChI

InChI=1S/C5H10Br.3CH3.Sn/c1-2-3-4-5-6;;;;/h1-5H2;3*1H3;

InChI Key

MPGWVNIHVNVGLV-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)CCCCCBr

Origin of Product

United States

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